2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol
Overview
Description
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol is a chemical compound with the molecular formula C12H19NO It is known for its unique structure, which includes an amino group, a methyl group, and a benzenemethanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction .
Mode of Action
For instance, it might inhibit the enzymatic activity of its targets, leading to changes in cellular processes such as gene expression and signal transduction .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways are involved in various cellular functions, including protein synthesis, energy production, and DNA replication.
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-(2-aminophenyl)-4-methylpentan-2-ol might also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes, proteins, and other biomolecules . For instance, 2-aminophenyl structures have been associated with histone deacetylase (HDAC) inhibition , which could suggest potential interactions of 2-(2-Aminophenyl)-4-methylpentan-2-ol with HDAC enzymes.
Cellular Effects
The cellular effects of 2-(2-Aminophenyl)-4-methylpentan-2-ol are currently unknown. Related compounds have shown to influence cell function. For example, 2-aminophenyl-based compounds have demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These effects could be mediated through impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other 2-aminophenyl compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been found to be involved in aromatic amino acid metabolism and arginine biosynthesis .
Transport and Distribution
Related compounds have shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Proteins with similar structures have been found to contain nuclear localization signals, suggesting potential localization within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzyl alcohol derivatives with suitable amines and alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzyl alcohol
- 2-Amino-alpha-methyl-alpha-(2-methylpropyl)phenol
Uniqueness
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-aminophenyl)-4-methylpentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRCXZSMIWMGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=C1N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.